1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-4-6-18(7-5-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBWJBALVNKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is with a molecular weight of approximately 276.34 g/mol. The compound features a purine core substituted with a dimethyl group and a piperidine moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It is thought to modulate various biochemical pathways, particularly those involved in cellular signaling and metabolism.
Key Mechanisms:
- Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors (A1, A2A), influencing processes such as neurotransmission and inflammation.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in purine metabolism, thereby affecting cellular energy homeostasis.
Biological Activities
The biological activities associated with 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione include:
Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases.
Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | , |
| Neuroprotective | Protects against oxidative stress | , |
| Anti-inflammatory | Reduces cytokine levels in vitro | , |
Synthesis
The synthesis of 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from purine derivatives. Key steps include alkylation and cyclization reactions under controlled conditions using reagents like alkyl halides and catalysts.
Synthetic Route Overview:
- Starting Material : Purine derivatives.
- Reagents : Alkyl halides (for methylation), bases (for deprotonation).
- Conditions : Controlled temperature and pressure to optimize yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
